2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a thioacetamide group and two phenyl rings, one of which is substituted with a nitro group and the other with a chloro group .
Molecular Structure Analysis
The presence of the imidazole ring, the nitro group, and the chloro group would likely have significant effects on the compound’s molecular structure. The imidazole ring is aromatic and planar, while the nitro group is a strong electron-withdrawing group, and the chloro group is a moderate electron-withdrawing group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the imidazole ring, the nitro group, and the chloro group. The imidazole ring might undergo electrophilic substitution reactions, while the nitro group might be reduced to an amino group under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the nitro group, and the chloro group would likely make the compound relatively polar, which could affect its solubility and other properties .Scientific Research Applications
Anticonvulsant Activity
2-(1H-Imidazol-1-yl)-N-(o-chlorophenyl)acetamide, a compound related to the specified chemical, demonstrated significant anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).
Electrochemical Copolymerization
A study involved the electrochemical copolymerization of a novel monomer, 2-(3-nitrophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole (BIMN), for potential applications in electrochromic materials. This process is relevant for the synthesis and application of imidazole derivatives (Soylemez et al., 2015).
Antitumor Activity
N-[4-(Benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide derivatives, structurally similar to the requested compound, have shown potential antitumor activity against various human tumor cell lines, highlighting the anticancer potential of such compounds (Yurttaş et al., 2015).
Antibacterial Activity
Several acetamide derivatives, including those with chlorophenyl and imidazole rings, have been synthesized and evaluated for antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential in developing new antimicrobial agents (Desai et al., 2008).
Anticancer Agents
N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure to the requested compound, were synthesized and evaluated for their anticancer activity, particularly against lung adenocarcinoma cells (Evren et al., 2019).
Future Directions
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-12-4-6-13(7-5-12)21-15(9-20-17(21)26-10-16(19)23)11-2-1-3-14(8-11)22(24)25/h1-9H,10H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWCIMMCLBKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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